molecular formula C10H11NOS B183451 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole CAS No. 2519-93-9

2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole

Cat. No. B183451
CAS RN: 2519-93-9
M. Wt: 193.27 g/mol
InChI Key: LTOAZVNWZFZUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole is an organic compound that belongs to the thiazole family. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its ring structure. This compound has been of interest to researchers due to its potential applications in various fields of science, including medicinal chemistry, pharmacology, and material science.

Mechanism Of Action

The exact mechanism of action of 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole is not fully understood. However, it is believed to exert its biological activity through the modulation of various signaling pathways. In cancer cells, it has been shown to induce apoptosis through the activation of caspase enzymes. In neurons, it has been shown to modulate the activity of ion channels, leading to the suppression of epileptic seizures.

Biochemical And Physiological Effects

Studies have shown that 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole exhibits a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In neurons, it has been shown to suppress epileptic seizures and exhibit analgesic activity. In addition, it has been shown to exhibit excellent corrosion inhibition properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole in lab experiments is its potent biological activity. This compound exhibits a range of biological effects, making it a promising candidate for the development of new drugs and materials. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it exhibits cytotoxic activity against cancer cells, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole. One direction is the development of new drugs for the treatment of cancer and epilepsy. Another direction is the development of new corrosion inhibitors for various industrial applications. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole has been achieved through various methods. One of the most common methods involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to yield the desired product.

Scientific Research Applications

2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole has been the subject of extensive research due to its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
In pharmacology, 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole has been investigated for its potential as a novel drug candidate. Studies have shown that it exhibits potent anticonvulsant and analgesic activity, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
In material science, 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole has been investigated for its potential as a corrosion inhibitor. Studies have shown that it exhibits excellent corrosion inhibition properties, making it a promising candidate for the development of new corrosion inhibitors for various industrial applications.

properties

IUPAC Name

2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOAZVNWZFZUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179860
Record name Thiazole, 4,5-dihydro-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole

CAS RN

2519-93-9
Record name Thiazole, 4,5-dihydro-2-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002519939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 4,5-dihydro-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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